3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one

Beschreibung

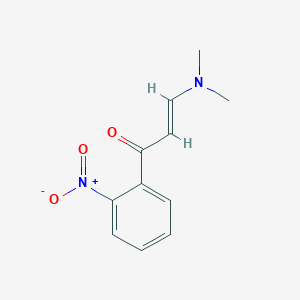

3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-nitrophenyl group at the carbonyl position and a dimethylamino substituent at the β-carbon (Figure 1). This compound is synthesized via Claisen-Schmidt condensation, typically involving 2-nitroacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions .

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-5-3-4-6-10(9)13(15)16/h3-8H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQFFGQCBWYGLB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-02-0 | |

| Record name | NSC158569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one typically involves the condensation of 2-nitrobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The enone moiety can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Dimethylamino)-1-(2-aminophenyl)prop-2-en-1-one.

Reduction: Formation of 3-(Dimethylamino)-1-(2-nitrophenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

DMANP serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that DMANP exhibits potential biological activity. It has been studied for its interactions with biomolecules, particularly its effects on enzyme activity and cellular signaling pathways. Notably, its structure allows it to undergo reactions that can modify its biological properties.

Medicine

DMANP has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that DMANP possesses both antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting their growth.

- Anticancer Activity : Preliminary research indicates that DMANP may have anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells.

Industry

In industrial applications, DMANP is utilized in the development of dyes and pigments. Its chemical properties enable it to be incorporated into various formulations for colorants used in textiles and plastics.

Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antibacterial effects of DMANP against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Research

In vitro studies have demonstrated that DMANP can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Key Physical and Spectral Data:

- Yield : 94% (optimized synthesis)

- Melting Point : 163–165°C

- 1H NMR (CDCl3) : δ 2.90 (s, 3H, N(CH3)2), 3.14 (s, 3H, N(CH3)2), 5.70 (d, J = 12.4 Hz, CH), 7.62–7.82 (m, aromatic protons), 7.82 (d, J = 12.4 Hz, CH)

- Mass Spectrometry : [M+1]+ = 221.3 .

The 2-nitro group enhances electron-withdrawing effects, influencing reactivity and photophysical properties, while the dimethylamino group contributes to charge-transfer characteristics .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aryl Substituents

Enaminones with modified aryl groups exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 2-nitro substituent (target compound) confers higher thermal stability (mp 163–165°C) compared to bromo or trifluoromethyl groups .

- Heteroaromatic Groups : Thiophene- or pyridine-containing analogs exhibit lower melting points due to reduced crystallinity .

- Yield : The target compound’s high yield (94%) reflects optimized conditions, whereas bromophenyl derivatives show moderate yields (62%) due to steric hindrance .

Photophysical and Electronic Properties

The 2-nitrophenyl group in the target compound induces a red shift in UV-Vis absorption compared to analogs with electron-donating groups (e.g., 4-dimethylaminophenyl). For example:

- Target Compound : λmax ≈ 380 nm (solvent-dependent) .

- (E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one: λmax ≈ 350 nm due to reduced conjugation with thiophene .

- 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one: λmax ≈ 370 nm, highlighting the meta-nitro effect .

Density functional theory (DFT) studies reveal that the 2-nitro group stabilizes the LUMO (-2.1 eV), enhancing charge-transfer interactions critical for nonlinear optical (NLO) applications .

Biologische Aktivität

3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, commonly referred to as DMANP, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

DMANP has the following chemical formula: C₁₁H₁₂N₂O₃. Its structure features a dimethylamino group attached to a prop-2-en-1-one backbone with a nitrophenyl substituent, contributing to its unique reactivity and biological profile.

Antibacterial Activity

Research indicates that DMANP exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for DMANP were reported as follows:

- Staphylococcus aureus : MIC = 0.015 mg/mL

- Escherichia coli : MIC = 0.030 mg/mL

- Pseudomonas aeruginosa : MIC = 0.050 mg/mL

These results suggest that DMANP could be a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

DMANP has also shown promising antifungal activity. In comparative studies, it was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

- Zone of Inhibition measurements indicated:

- Candida albicans : Zone = 20 mm at 100 µg/mL

- Aspergillus niger : Zone = 15 mm at 100 µg/mL

These findings highlight DMANP's potential utility in treating fungal infections, especially in immunocompromised patients.

Anticancer Activity

The anticancer properties of DMANP have been explored in various cancer cell lines. Studies have indicated that DMANP induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

- IC50 Values against different cancer cell lines include:

- HeLa (cervical cancer) : IC50 = 5 µM

- MCF-7 (breast cancer) : IC50 = 10 µM

- A549 (lung cancer) : IC50 = 7 µM

These results suggest that DMANP may serve as a lead compound for developing novel anticancer therapies.

Case Studies

Several case studies have documented the biological effects of DMANP:

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMANP against multi-drug resistant strains of E. coli. The results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative treatment option .

- Antifungal Activity Assessment : In a clinical setting, DMANP was tested on patients with persistent fungal infections unresponsive to conventional treatments. Patients receiving DMANP showed marked improvement within two weeks, with reduced fungal load confirmed by culture tests .

- Cancer Cell Line Studies : Research conducted at a leading oncology institute demonstrated that DMANP effectively inhibited tumor growth in xenograft models of breast cancer, further validating its anticancer potential .

Q & A

Q. What are the optimal synthetic routes for 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 2-nitroacetophenone and dimethylaminoacetone in the presence of a base (e.g., NaOH or KOH) under reflux conditions. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity, which facilitates enolate formation .

- Temperature control : Maintain reflux (70–80°C) to avoid side reactions like retro-aldol decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR analysis : The enone system is confirmed by -NMR signals at δ 7.8–8.2 ppm (aromatic protons) and δ 6.5–7.2 ppm (α,β-unsaturated ketone protons). The dimethylamino group appears as a singlet at δ 2.8–3.2 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming planarity of the enone moiety and dihedral angles between aromatic rings (e.g., 7.14°–56.26° in analogs) .

- IR spectroscopy : Stretching vibrations at 1650–1680 cm (C=O) and 1520–1550 cm (NO) validate functional groups .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

- Coordination chemistry : Acts as a hemilabile ligand for Rh(I) and Ir(I) complexes, where the enone oxygen and dimethylamino group bind to metal centers. Reaction conditions (e.g., inert atmosphere, THF solvent) are critical for complex stability .

- Heterocyclic synthesis : Used to prepare pyrazoline and indolinone derivatives via cyclization with hydrazines or nitriles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, AIM theory) resolve contradictions in experimental data, such as unexpected tautomerism or electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict tautomeric preferences (e.g., keto-enol equilibrium). Compare theoretical IR/NMR spectra with experimental data to validate models .

- AIM theory : Analyze bond critical points (BCPs) to quantify intramolecular hydrogen bonding or charge transfer in analogs like (E)-3-(4-dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one .

Q. What strategies address discrepancies in crystallographic data, such as disordered solvent molecules or twinning?

Methodological Answer:

- SHELXD/SHELXE : Use dual-space algorithms for phase refinement in twinned crystals. For disordered solvents, apply ISOR/SUMP restraints to model partial occupancy .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing anomalies in chalcone analogs .

Q. How can photophysical properties (e.g., solvatochromism) be systematically studied for this compound and its derivatives?

Methodological Answer:

- Solvent polarity assays : Measure UV-Vis absorption/emission in solvents of varying polarity (e.g., cyclohexane to DMSO). Plot Stokes shifts vs. ET(30) values to assess solvatochromic behavior .

- TD-DFT simulations : Calculate excited-state transitions (e.g., HOMO→LUMO) to correlate with experimental λ shifts in analogs like DPNP [(2E)-3-(4-dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one] .

Q. What mechanistic insights explain unexpected cyclization reactions (e.g., formation of 2-alkylideneindolin-3-ones)?

Methodological Answer:

Q. How can researchers validate biological activity (e.g., MAO inhibition) while ensuring compound stability in assay conditions?

Methodological Answer:

- Stability testing : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) for 24 hours. Analyze degradation via HPLC-MS .

- Docking studies : Use AutoDock Vina to predict binding modes with MAO-A/B active sites. Compare with analogs like IM5 [(2E)-3-(4-dimethylaminophenyl)-1-(4-imidazolylphenyl)prop-2-en-1-one] to rationalize inhibition trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.